Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-pyrimidin-2-ylpiperidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-6-4-9-18(10-11)12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZGJSAKHPUNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Intermediate with Pyrimidin-2-yl Substitution
The core piperidine scaffold bearing the pyrimidin-2-yl substituent at the nitrogen atom is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This step involves:
- Starting from a suitably functionalized piperidine derivative (e.g., piperidin-3-amine).
- Introduction of the pyrimidin-2-yl group by displacement of a leaving group (e.g., halide) on a pyrimidine ring or by cross-coupling with pyrimidinyl boronic acid derivatives.
This approach ensures regioselective attachment of the pyrimidine moiety at the 1-position of the piperidine ring, critical for the compound's desired biological and chemical properties.
Carbamate Formation via tert-Butyl Chloroformate Protection
The key step in preparing tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate is the protection of the piperidine amine with a tert-butyl carbamate group. This is commonly achieved by:
- Reacting the free amine (1-(pyrimidin-2-yl)piperidin-3-amine) with tert-butyl chloroformate .
- Conducting the reaction in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated.
- Typically performed in an organic solvent like dichloromethane or THF at low temperatures (0°C to room temperature) to minimize side reactions and racemization.
This reaction yields the carbamate-protected product with high selectivity and good yield.
Reaction Monitoring and Purification
- The progress of the reactions is monitored by thin-layer chromatography (TLC) using UV visualization or by high-performance liquid chromatography (HPLC) .
- Purification is usually performed by column chromatography or recrystallization to achieve high purity (>95%).
- Structural confirmation is done via NMR spectroscopy (1H and 13C) , mass spectrometry (MS) , and sometimes X-ray crystallography for unambiguous structural determination.
Industrial Scale Preparation
Industrial production scales up the laboratory synthesis while optimizing parameters for yield, purity, and cost-effectiveness. Key features include:
- Use of automated batch reactors or continuous flow systems to enhance reaction control.
- Careful control of temperature, reagent stoichiometry, and reaction time to maximize conversion and minimize impurities.
- Implementation of in-line analytical techniques such as HPLC-MS for real-time monitoring.
- Industrial processes often replicate the laboratory synthetic steps: pyrimidinylation of the piperidine amine followed by carbamate protection with tert-butyl chloroformate under basic conditions.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Pyrimidin-2-yl substitution | Nucleophilic substitution or Pd-catalyzed cross-coupling | Piperidin-3-amine derivative, pyrimidinyl halide or boronic acid, Pd catalyst (if coupling) | Regioselective attachment at piperidine N-1 |
| 2. Carbamate protection | Carbamate formation | tert-Butyl chloroformate, triethylamine, organic solvent (DCM, THF), 0°C to RT | Protects amine, prevents side reactions |
| 3. Purification and characterization | Chromatography, recrystallization | TLC, HPLC, NMR, MS, X-ray crystallography | Ensures >95% purity and structural confirmation |
Detailed Research Findings and Notes
- The reaction of 1-(pyrimidin-2-yl)piperidin-3-amine with tert-butyl chloroformate proceeds smoothly under mild conditions, with triethylamine effectively scavenging HCl formed during carbamate formation.
- Low temperature conditions (0°C to room temperature) are critical to avoid racemization and side reactions, especially when sensitive pyrimidine rings are present.
- The pyrimidine substitution step may require palladium catalysts and ligands optimized for heteroaryl coupling to achieve high yields and selectivity.
- Analytical data from NMR and MS confirm the integrity of both the piperidine ring and the carbamate protecting group, with characteristic chemical shifts and molecular ion peaks consistent with the target compound.
- Industrial processes emphasize continuous flow synthesis to improve scalability and reproducibility, leveraging precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Structural Analogues and Key Variations
Physicochemical Properties
- Comparators: The cyanoacetyl derivative melts at 131–133°C, while fluorophenyl analogs show higher thermal stability (e.g., 163–166°C) .
- Solubility: Pyrimidine and aryl substituents reduce aqueous solubility compared to alkyl or polar groups (e.g., cyanoacetyl). Boc protection further enhances lipophilicity .
Research Findings and Trends
- Structure-Activity Relationships (SAR) :
- Piperidine vs. Pyrrolidine: Six-membered piperidine rings offer greater conformational flexibility, improving target engagement compared to rigid pyrrolidine analogs .
- Pyrimidine Substitution: 2-Pyrimidinyl groups enhance hydrogen bonding with enzymes, while aryl groups (e.g., fluorophenyl) improve hydrophobic interactions .
- Industrial Applications : High-yield routes (e.g., DCC-mediated coupling) are favored for scalable synthesis, whereas low-yield methods (e.g., 50% in fluorophenyl analogs) require optimization .
Biological Activity
Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate, with the molecular formula and a molecular weight of approximately 278.35 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Overview of the Compound
This compound consists of a tert-butyl group attached to a piperidine ring that is further substituted with a pyrimidine moiety. This structural arrangement contributes to its distinct pharmacological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound, particularly against Gram-positive bacteria. It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), indicating its potential as an antimicrobial agent. The compound demonstrates selective toxicity towards bacterial cells while exhibiting minimal cytotoxicity to mammalian cells, which is crucial for therapeutic applications.
Mechanism of Action:
The antimicrobial effects are attributed to its ability to interact with specific bacterial enzymes and disrupt cell membrane integrity, leading to cell death. This mechanism is essential for understanding its pharmacological profile and optimizing therapeutic uses.
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor . It can bind to the active sites of various enzymes, inhibiting their activity and thus impacting biochemical pathways relevant to diseases such as cancer and neurodegenerative disorders. The specificity of this binding can be leveraged in drug design aimed at targeting specific enzymes involved in disease processes.
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, this compound was tested against multiple bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics against resistant strains, suggesting its potential as a novel antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| MRSA | 8 | Vancomycin | 16 |
| VRE | 4 | Linezolid | 32 |
Case Study 2: Enzyme Interaction Studies
Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Using kinetic assays, it was found that the compound significantly inhibited enzyme activity, with IC50 values comparable to existing inhibitors used in clinical settings .
Applications in Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders and infectious diseases. Its unique structure allows for modifications that can enhance its efficacy and selectivity towards specific biological targets.
Q & A
Basic Research Questions
What synthetic methodologies are most effective for preparing tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate?
The synthesis typically involves coupling tert-butyl carbamate with pyrimidine-containing piperidine derivatives. Key steps include:
- Amine Protection : The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions.
- Pyrimidine Functionalization : Pyrimidin-2-yl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Deprotection and Purification : Final Boc deprotection using acidic conditions (e.g., HCl/dioxane) followed by HPLC purification to achieve >95% purity.
Optimization Tips : Use low-temperature conditions (−20°C to 0°C) during coupling to minimize racemization and side products .
How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : H and C NMR to confirm regiochemistry of pyrimidine attachment and Boc group integrity.
- HPLC/MS : Purity assessment and molecular weight confirmation via high-resolution mass spectrometry (HRMS).
- X-ray Crystallography : For unambiguous structural determination, use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .
Advanced Research Questions
How does the conformational flexibility of the piperidine ring influence biological activity?
The piperidine ring adopts chair or boat conformations depending on substituent steric effects. Computational modeling (e.g., DFT calculations) reveals that the equatorial position of the pyrimidin-2-yl group minimizes steric hindrance, enhancing receptor binding affinity. Key Insight : Molecular dynamics simulations show that the tert-butyl carbamate group stabilizes the bioactive conformation by restricting ring puckering .
What strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 40–75%) arise from:
- Reagent Quality : Impure pyrimidin-2-yl intermediates reduce coupling efficiency.
- Catalyst Selection : Pd(PPh) vs. PdCl(dppf) alters reaction kinetics.
Mitigation :- Use anhydrous solvents and rigorously dry glassware.
- Screen catalysts and ligands systematically (e.g., XPhos for Buchwald-Hartwig amination) .
Data Table :
| Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(PPh) | 45 | 92 | |
| PdCl(dppf) | 68 | 97 |
How can computational chemistry guide the design of derivatives with improved pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME predict logP (2.1–3.5) and blood-brain barrier permeability, critical for CNS-targeted applications.
- Docking Studies : Pyrimidine’s nitrogen atoms form hydrogen bonds with kinase active sites (e.g., EGFR). Modulating the piperidine’s substituents (e.g., fluorination) enhances metabolic stability .
What are the challenges in crystallizing this compound, and how are they addressed?
- Crystallization Issues : The tert-butyl group introduces disorder, complicating diffraction patterns.
- Solutions :
Methodological Guidance
How to troubleshoot low yields in the final deprotection step?
- Common Causes : Incomplete Boc removal due to insufficient acid concentration or reaction time.
- Fix : Extend reaction time to 12–24 hours with TFA/DCM (1:1 v/v) and monitor by TLC .
Best practices for handling air/moisture-sensitive intermediates
- Techniques :
- Schlenk line for anhydrous synthesis.
- Storage under argon at −20°C in flame-dried vials.
- Use of molecular sieves (3Å) in reaction mixtures .
Structural and Functional Comparisons
How does this compound compare to analogs with pyridine vs. pyrimidine moieties?
- Pyrimidine Advantages : Higher polarity (logP reduced by ~0.5) and stronger hydrogen-bonding capacity improve target engagement.
- Pyridine Disadvantages : Reduced metabolic stability due to CYP450-mediated oxidation .
Safety and Handling
- Hazards : Potential respiratory sensitizer (GHS Category 2).
- Precautions : Use fume hoods, nitrile gloves, and conduct risk assessments per SDS guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
